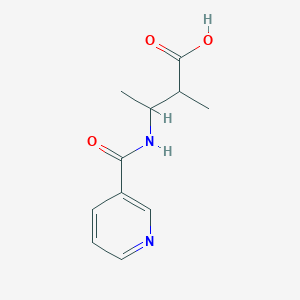
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide, also known as ODQ, is a chemical compound that has gained significant attention in the field of scientific research. ODQ has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and neuroscience.
作用机制
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide inhibits sGC by binding to the heme group of the enzyme, preventing the conversion of GTP to cGMP. This leads to a decrease in cGMP levels, which in turn affects downstream signaling pathways. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to be a reversible inhibitor of sGC, with a half-maximal inhibitory concentration (IC50) of approximately 15 nM.
Biochemical and Physiological Effects:
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to have a range of biochemical and physiological effects. Inhibition of sGC by 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide leads to a decrease in cGMP levels, which can affect various signaling pathways. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been shown to inhibit vasodilation in various tissues, including the heart, lungs, and kidneys. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has also been shown to inhibit platelet aggregation, which can have implications for thrombosis and hemostasis.
实验室实验的优点和局限性
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has several advantages for lab experiments, including its high potency and selectivity for sGC. 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been extensively studied in vitro and in vivo, and its effects on sGC are well-characterized. However, 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has several limitations, including its potential for off-target effects and its reversible inhibition of sGC. These limitations should be taken into account when designing experiments using 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide.
未来方向
There are several future directions for research on 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide. One potential area of study is the development of more potent and selective sGC inhibitors. Another area of study is the investigation of the role of sGC in various physiological processes, including cardiovascular and neurological diseases. Additionally, the potential for 2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide as a therapeutic agent in various diseases should be explored further.
合成方法
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide can be synthesized through the reaction of 2-nitrophenylacetic acid with 2-aminobenzophenone in the presence of reducing agents such as iron powder or zinc dust. The reaction yields a mixture of diastereomers, which can be separated through column chromatography or recrystallization. The resulting compound has a white crystalline appearance and a melting point of 160-162°C.
科学研究应用
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide has been widely used in scientific research as a potent and selective inhibitor of soluble guanylyl cyclase (sGC), an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). sGC plays a crucial role in regulating various physiological processes, including smooth muscle relaxation, platelet aggregation, and neurotransmitter release.
属性
IUPAC Name |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2/c20-16(18-14-7-2-1-3-8-14)12-19-11-10-13-6-4-5-9-15(13)17(19)21/h1-9H,10-12H2,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZJOEJCDOMDEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C2=CC=CC=C21)CC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-oxo-3,4-dihydroisoquinolin-2-yl)-N-phenylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(5-Chloropyridine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6631555.png)

![3-amino-2-methyl-N-[3-(1,2,4-triazol-1-ylmethyl)phenyl]butanamide](/img/structure/B6631581.png)

![5-[(3-Propylpyrrolidin-1-yl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B6631612.png)
![2-[(6-Methylpyridin-2-yl)methyl]-3,4-dihydroisoquinolin-1-one](/img/structure/B6631621.png)

![3-[(5-Bromopyridin-3-yl)amino]propane-1,2-diol](/img/structure/B6631626.png)
![[(1R,4S)-4-[(4-methoxycyclohexyl)amino]cyclopent-2-en-1-yl]methanol](/img/structure/B6631634.png)
![(2,5-Dichlorothiophen-3-yl)-[3-(hydroxymethyl)azetidin-1-yl]methanone](/img/structure/B6631641.png)

